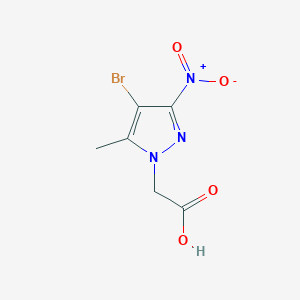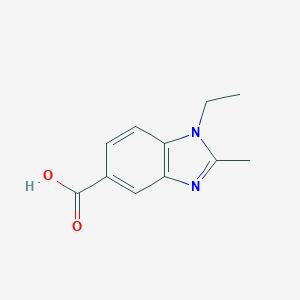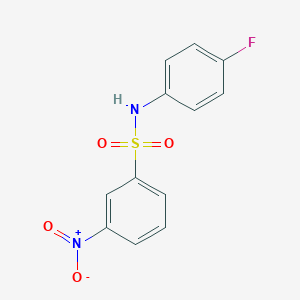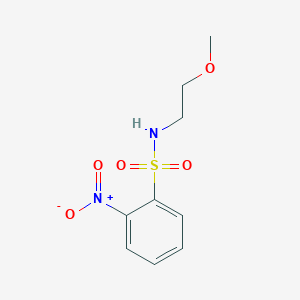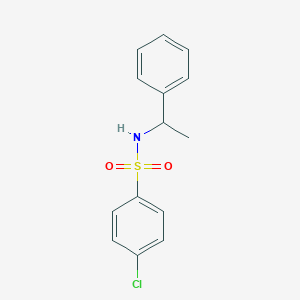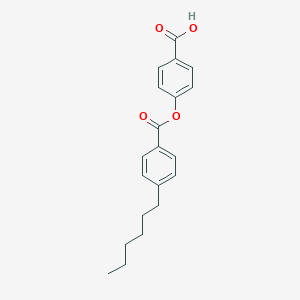
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester, also known as 4-hexylresorcinol, is a chemical compound that belongs to the family of resorcinols. It is commonly used in the food industry as a preservative and in the cosmetic industry as a skin-lightening agent. This compound has also been studied for its potential therapeutic applications in various scientific research fields.
Mechanism Of Action
The mechanism of action of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to cell death. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
In addition to its antimicrobial and anticancer properties, Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been shown to exhibit antioxidant and anti-inflammatory effects. It has also been studied for its potential use in the treatment of skin disorders, as it has been shown to inhibit the production of melanin and reduce skin pigmentation.
Advantages And Limitations For Lab Experiments
One advantage of using Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. One area of research is the development of new antimicrobial agents based on the structure of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. Another area of research is the investigation of its potential use in the treatment of skin disorders, such as hyperpigmentation and melasma. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of cancer.
Scientific Research Applications
Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antimicrobial properties against a wide range of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
CAS RN |
111833-05-7 |
|---|---|
Product Name |
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester |
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(4-hexylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C20H22O4/c1-2-3-4-5-6-15-7-9-17(10-8-15)20(23)24-18-13-11-16(12-14-18)19(21)22/h7-14H,2-6H2,1H3,(H,21,22) |
InChI Key |
ZTJIGZMNTRKRHK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

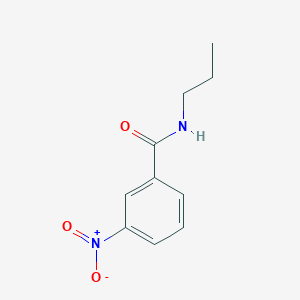
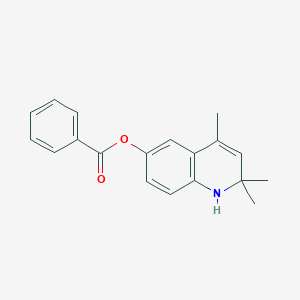
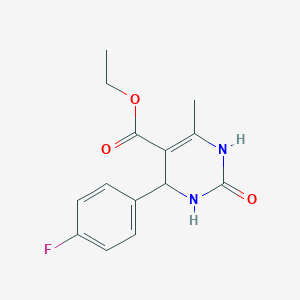
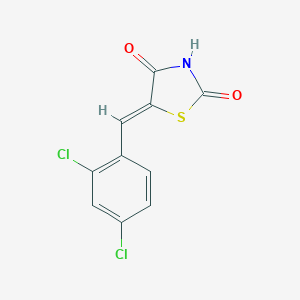
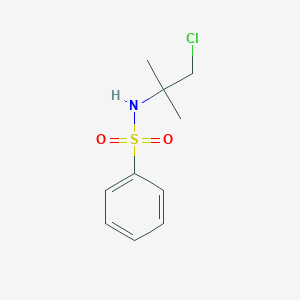
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
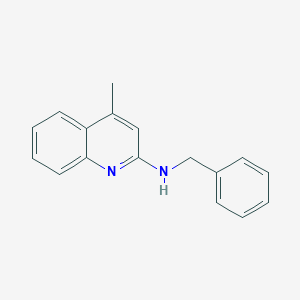
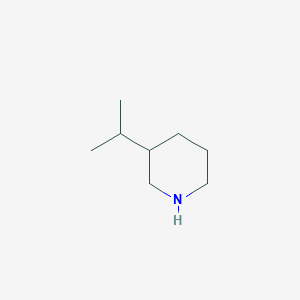
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
